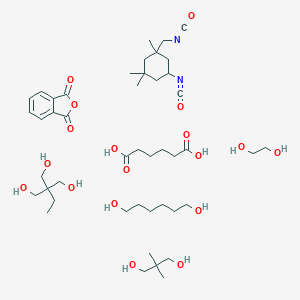

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, 1,3-isobenzofurandione and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

Description

2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex compound that consists of multiple functional groups and structural units This compound is notable for its diverse applications in various fields such as chemistry, biology, medicine, and industry

Propriétés

Numéro CAS |

103570-31-6 |

|---|---|

Formule moléculaire |

C45H78N2O18 |

Poids moléculaire |

935.1 g/mol |

Nom IUPAC |

2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |

InChI |

InChI=1S/C12H18N2O2.C8H4O3.C6H10O4.C6H14O3.C6H14O2.C5H12O2.C2H6O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7;3-1-2-4/h10H,4-7H2,1-3H3;1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3;3-4H,1-2H2 |

Clé InChI |

HWRFXAYEHLROHU-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

SMILES canonique |

CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

Synonymes |

Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, 1,3-isobenzofurandione and 5-isocyanato-1-(isocyanatomethyl) -1,3,3-trimethylcyclohexane |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction is typically carried out in a fluidized bed or fixed bed reactor at high temperatures (320-400°C) to produce phthalic anhydride gas, which is then condensed and purified .

Industrial Production Methods

Industrial production of phthalic anhydride involves the oxidation of o-xylene or naphthalene using vanadium pentoxide as a catalyst. The process includes several steps: catalytic oxidation, condensation, purification, and distillation under reduced pressure . This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid.

Reduction: It can be reduced to form phthalide.

Substitution: It can undergo substitution reactions to form derivatives such as phthalimide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and ammonia for substitution reactions .

Major Products

The major products formed from these reactions include phthalic acid, phthalide, and phthalimide .

Applications De Recherche Scientifique

2-Benzofuran-1,3-dione and its derivatives have significant applications in scientific research:

Chemistry: Used as intermediates in the synthesis of dyes, pigments, and plasticizers.

Biology: Exhibits biological activities such as anti-tumor, antibacterial, and anti-viral properties.

Medicine: Potential therapeutic agents for diseases like hepatitis C and cancer.

Industry: Used in the production of alkyd resins, unsaturated polyester resins, and as a plasticizer.

Mécanisme D'action

The mechanism of action of 2-Benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit protein synthesis .

Comparaison Avec Des Composés Similaires

2-Benzofuran-1,3-dione can be compared with other similar compounds such as:

Dibenzofuran: An analog with a second fused benzene ring.

Furan: An analog without the fused benzene ring.

Indole: An analog with a nitrogen atom instead of oxygen.

Benzothiophene: An analog with a sulfur atom instead of oxygen.

Isobenzofuran: The isomer with oxygen in the adjacent position.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 2-Benzofuran-1,3-dione.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.